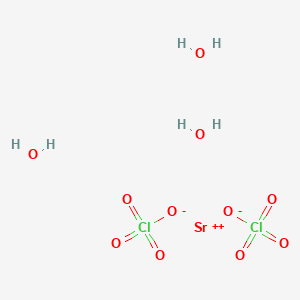

Strontium perchlorate, trihydrate

Description

Contextual Significance of Perchlorate (B79767) Chemistry in Inorganic Systems

Perchlorate (ClO₄⁻) is an anion composed of a central chlorine atom tetrahedrally bonded to four oxygen atoms. In inorganic chemistry, the perchlorate ion is of significant interest due to its unique combination of properties. Although thermodynamically a strong oxidizing agent, it is often kinetically unreactive in dilute, cold solutions. ca.gov This kinetic stability allows it to be used in applications where its oxidizing potential is only realized under specific conditions, such as heating. wikipedia.orgnoaa.gov

A key feature of the perchlorate anion is that it is a weak Lewis base and a very weakly coordinating anion. wikipedia.org This property is highly valuable in research, particularly in coordination chemistry and electrochemistry. Scientists often use perchlorate salts as "inert" or non-interfering background electrolytes to maintain constant ionic strength in a solution while studying the behavior of other ions, as the perchlorate is unlikely to form complexes with metal cations being studied. wikipedia.orgwikipedia.org Perchlorate compounds are frequently used in the synthesis of other chemicals, including ammonium (B1175870) and potassium perchlorates, which have applications in pyrotechnics and rocketry. wikipedia.org

Overview of Alkaline Earth Metal Perchlorates and Their Hydrates

The alkaline earth metals, forming Group 2 of the periodic table, readily form salts with the perchlorate anion. These compounds, such as magnesium, calcium, and strontium perchlorate, are typically colorless, crystalline solids. ca.govuobabylon.edu.iq A defining characteristic of alkaline earth metal compounds is their tendency to be more extensively hydrated than their alkali metal counterparts, a result of the higher hydration energies of the dipositive metal ions (like Sr²⁺). uobabylon.edu.iq

Consequently, alkaline earth metal perchlorates are known to be hygroscopic and form a variety of stable hydrates. sci-hub.senist.gov For instance, hydrates can be prepared by reacting the corresponding metal oxides or carbonates with aqueous perchloric acid. ca.gov The specific number of water molecules in the hydrate (B1144303) can vary, and several different hydrated forms often exist for a single alkaline earth metal perchlorate. nist.gov This hygroscopic nature makes some of these compounds, like anhydrous barium perchlorate, effective drying agents. sci-hub.se

Specific Research Focus on Strontium Perchlorate, Trihydrate within the Hydration Series

Strontium perchlorate, with the chemical formula Sr(ClO₄)₂, exists in several hydrated forms, including a hexahydrate and a tetrahydrate. chemicalbook.comresearchgate.net Within this series, this compound (Sr(ClO₄)₂·3H₂O) is a specifically identified compound. chemicalbook.comnih.gov It is recognized as a colorless, crystalline powder that is very soluble in water and also soluble in alcohol. labscoop.comchemicalbook.com

The trihydrate is commercially available and is noted for its use as an intermediate in organic chemical synthesis. fishersci.comfuncmater.comthermofisher.com More recent research has explored its function as a catalyst. A 2023 study highlighted that hydrated strontium perchlorate, specifically the trihydrate, acts as an efficient and effective catalyst for the one-pot, multicomponent synthesis of 1,4-dihydropyrimidinones. nih.gov This research demonstrated that the compound could facilitate this dehydration-based organic reaction under both conventional and microwave heating, offering high yields and easy product isolation. nih.gov This catalytic application leverages its properties as a strong dehydrating agent. nih.gov

Current State of Academic Inquiry and Research Gaps

Current academic inquiry into strontium perchlorate continues to explore both its fundamental properties and new applications. The crystal structure of the anhydrous form of strontium perchlorate was determined from powder X-ray diffraction data, revealing it is isotypic with calcium perchlorate. wikipedia.orgnih.gov Studies have also investigated the complex structural behavior of strontium perchlorate in aqueous solutions, noting the coexistence of different interconverting crystal hydrates in solution. researchgate.net

A significant area of recent research is the application of this compound, as a catalyst in organic synthesis, as demonstrated in the novel synthesis of dihydropyrimidinones. nih.gov This suggests a growing interest in harnessing the specific properties of this hydrated form for synthetic chemistry.

A potential research gap appears to be a detailed, single-crystal X-ray diffraction study specifically on the trihydrate form. While the anhydrous structure is well-characterized and solution behavior has been studied, a definitive crystal structure analysis of Sr(ClO₄)₂·3H₂O would provide deeper insight into its solid-state properties and how the water molecules are integrated into the crystal lattice, which could further inform its catalytic mechanisms.

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | Sr(ClO₄)₂·3H₂O labscoop.com |

| IUPAC Name | strontium;diperchlorate;trihydrate nih.gov |

| Molecular Weight | 340.57 g/mol labscoop.com |

| CAS Number | 15650-09-6 labscoop.comfishersci.com |

| Appearance | Colorless crystalline powder labscoop.com |

| Solubility | Very soluble in water; Soluble in alcohol chemicalbook.comfishersci.com |

Properties

IUPAC Name |

strontium;diperchlorate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.3H2O.Sr/c2*2-1(3,4)5;;;;/h2*(H,2,3,4,5);3*1H2;/q;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRVWIQWZWFYDJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H6O11Sr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Crystallization Science of Strontium Perchlorates

Controlled Synthesis of Strontium Perchlorate (B79767), Trihydrate

The controlled synthesis of strontium perchlorate, trihydrate, relies on precise stoichiometric control of reactants and optimized crystallization conditions from aqueous solutions.

Several direct reaction pathways can be employed to synthesize strontium perchlorate. One common method involves the reaction of a strontium salt, such as strontium carbonate, with perchloric acid. However, other non-acidic routes are also utilized.

A notable process involves the reaction of strontium carbonate with ammonium (B1175870) perchlorate. google.com In this method, the two solid reactants are ground together and then heated. The reaction stoichiometry is crucial, with a theoretical molecular equivalent of one part strontium carbonate to two parts ammonium perchlorate. google.com To drive the reaction to a high yield, the mixture can be compressed into tablets and heated in a vacuum at temperatures around 250°C. google.com Maintaining the temperature below 280°C is important to prevent the decomposition of ammonium perchlorate. google.com

Another synthetic approach is the oxidation of strontium chlorate (B79027) using hypochlorites. wikipedia.org This method leverages the strong oxidizing potential of hypochlorite (B82951) to convert the chlorate ion (ClO₃⁻) to the perchlorate ion (ClO₄⁻). The resulting strontium perchlorate can then be isolated from the reaction mixture.

Once an aqueous solution of strontium perchlorate is obtained, the trihydrate is typically formed through crystallization. Strontium perchlorate is very soluble in water, and its solubility is temperature-dependent. researchgate.netchemicalbook.com The crystallization process involves carefully controlling the concentration and temperature of the solution to induce nucleation and crystal growth.

Optimization of this process involves:

Controlling Saturation: The solution is typically concentrated by evaporation to reach a supersaturated state, which is necessary for crystallization to begin.

Temperature Control: The solubility polytherm for strontium perchlorate in water shows distinct branches corresponding to the crystallization of different hydrates. researchgate.net By carefully controlling the temperature, one can target the crystallization field of the desired trihydrate phase.

Cooling Rate: A slow cooling rate generally promotes the formation of larger, more well-defined crystals, while rapid cooling can lead to smaller crystals or potentially trap other hydrate (B1144303) phases.

Studies of aqueous solutions of strontium perchlorate have shown that different structures, or cybotactic groups, dominate in different concentration zones, which influences the crystallization outcome. researchgate.net

Interconversion and Selective Crystallization of Strontium Perchlorate Hydrates

Strontium perchlorate is known to form several stable hydrates, and their formation is highly dependent on the conditions of crystallization. nih.goviucr.org The trihydrate, tetrahydrate, and nonahydrate are the most well-characterized phases.

The selective crystallization of a specific hydrate of strontium perchlorate is governed by the thermodynamics of the salt-water system. The solubility polytherm of strontium perchlorate is complex, distinguished by the existence of at least two interconverting crystal hydrates that can coexist in solution. researchgate.net The formation of the trihydrate (Sr(ClO₄)₂·3H₂O), tetrahydrate (Sr(ClO₄)₂·4H₂O), and nonahydrate (Sr(ClO₄)₂·9H₂O) has been identified through single-crystal X-ray diffraction. nih.goviucr.org

The specific hydrate that crystallizes from an aqueous solution is determined by the temperature and water activity (which is related to the salt concentration). Generally, hydrates with a higher number of water molecules (like the nonahydrate) tend to crystallize at lower temperatures from more dilute solutions, while lower hydrates (like the trihydrate) form at higher temperatures or from more concentrated solutions.

Table 1: Known Hydrates of Strontium Perchlorate

| Hydrate Form | Chemical Formula | Notes |

|---|---|---|

| Trihydrate | Sr(ClO₄)₂·3H₂O | A common, commercially available hydrate. fishersci.com |

| Tetrahydrate | Sr(ClO₄)₂·4H₂O | Identified by single-crystal X-ray diffraction. nih.goviucr.org |

| Nonahydrate | Sr(ClO₄)₂·9H₂O | Identified by single-crystal X-ray diffraction. nih.goviucr.org |

Anhydrous strontium perchlorate is often required for applications where the presence of water would cause unwanted side reactions, such as in certain electrochemical cells. nih.goviucr.org The anhydrous salt is typically prepared by the thermal dehydration of a hydrated precursor, most commonly the trihydrate.

The process involves heating this compound, under controlled conditions to drive off the water of crystallization. Research has shown that heating the trihydrate at 523 K (250°C) for an extended period, such as two weeks, is an effective method for producing the anhydrous phase, Sr(ClO₄)₂. nih.goviucr.orgnih.gov

Table 2: Dehydration Parameters for Strontium Perchlorate Trihydrate

| Starting Material | Temperature | Duration | Product |

|---|---|---|---|

| Sr(ClO₄)₂·3H₂O | 523 K (250°C) | 2 weeks | Sr(ClO₄)₂ (Anhydrous) nih.govnih.gov |

While water is the most common solvent for the crystallization of strontium perchlorate hydrates, other solvent systems can influence the outcome. Strontium perchlorate is soluble in alcohol and other organic solvents. chemicalbook.com Solvents such as N-butyl alcohol, ethyl acetate, and acetone (B3395972) can be used in purification steps, which involves dissolving the impure salt and recrystallizing the purer product. google.com

The choice of solvent alters the solubility of the salt and can affect which crystalline form (hydrate or anhydrous) is most stable and therefore most likely to crystallize. For instance, crystallization from a non-aqueous solvent or a mixed solvent system with low water activity could potentially yield the anhydrous form directly, bypassing the need for a high-temperature dehydration step.

Crystallization kinetics also play a crucial role. The rate of crystal growth and the formation of different structures in solution are influenced by factors like the degree of supersaturation and the presence of impurities. researchgate.net In aqueous solutions, the system is complicated by the co-existence of interconverting crystal hydrate structures, and the kinetics of their interconversion can dictate which phase ultimately crystallizes. researchgate.net

Morphological Control and Crystal Growth of Strontium Perchlorate Trihydrate

Strontium perchlorate is a highly hygroscopic compound known to exist in several hydrated forms. nih.gov Research has successfully identified and characterized strontium perchlorate trihydrate (Sr(ClO₄)₂·3H₂O), alongside a tetrahydrate (Sr(ClO₄)₂·4H₂O) and a nonahydrate (Sr(ClO₄)₂·9H₂O). nih.govnih.govresearchgate.net The formation and crystallization of these specific hydrates are governed by the physicochemical conditions of the aqueous solution, primarily temperature and concentration, as dictated by the solid-liquid phase diagram of the strontium perchlorate-water system. researchgate.netresearchgate.netresearchgate.net While a hexahydrate has also been discussed in some studies, its existence was not confirmed in later investigations of the phase diagram. nih.govresearchgate.net The trihydrate, specifically, can be selectively crystallized by carefully controlling these parameters. nih.govresearchgate.net

The principal factor governing which hydrate of strontium perchlorate crystallizes from an aqueous solution is the temperature. The solid-liquid phase diagram for strontium perchlorate shows that different hydrated forms are stable in different temperature ranges. researchgate.netresearchgate.net

Scientific investigations have established the following temperature-dependent crystallization behavior:

Strontium Perchlorate Trihydrate (Sr(ClO₄)₂·3H₂O): This form is found to crystallize at higher temperatures within the aqueous system's phase diagram. nih.gov

Strontium Perchlorate Tetrahydrate (Sr(ClO₄)₂·4H₂O): This hydrate is typically formed at room temperature. nih.gov

Strontium Perchlorate Nonahydrate (Sr(ClO₄)₂·9H₂O): Crystallization of the nonahydrate occurs at low temperatures, near the eutectic point of the solution. nih.govresearchgate.net

The concentration of the strontium perchlorate solution is also a critical, interdependent variable. Studies of aqueous solutions across a wide range of concentrations using techniques like calorimetry and thermogravimetry reveal how the structure of the solution and the dominant crystal hydrate form are linked. researchgate.net In certain concentration ranges, a dynamic equilibrium can exist between two different crystal hydrate forms, such as the hexahydrate and tetrahydrate, which influences the crystallization outcome. researchgate.net By manipulating both the solution's concentration and its temperature, it is possible to target the crystallization of the desired trihydrate form.

| Hydrate Form | Governing Factor | Crystallization Condition |

|---|---|---|

| Strontium Perchlorate Trihydrate | Temperature | Crystallizes at elevated temperatures nih.gov |

| Strontium Perchlorate Tetrahydrate | Temperature | Crystallizes at room temperature nih.gov |

| Strontium Perchlorate Nonahydrate | Temperature | Crystallizes at low temperatures, near the eutectic point nih.govresearchgate.net |

| All Hydrates | Solution Concentration | Interacts with temperature to determine the stable crystalline phase as per the solid-liquid phase diagram researchgate.netresearchgate.net |

The primary method for the definitive identification and structural elucidation of strontium perchlorate hydrates is single-crystal X-ray diffraction (XRD). nih.govnih.govresearchgate.net This powerful analytical technique provides precise information about the arrangement of atoms within the crystal lattice, allowing for the unambiguous determination of the compound's structure, including the number of water molecules of hydration.

The crystal structure of strontium perchlorate trihydrate has been successfully determined using single-crystal XRD. nih.govresearchgate.net The analysis reveals a complex structure where the strontium ions are coordinated by both water molecules and perchlorate anions. The structure consists of two unique strontium cations. researchgate.net Each strontium ion is coordinated by five water molecules and four oxygen atoms from four separate perchlorate tetrahedra, resulting in a nine-coordinate environment described as a distorted tricapped trigonal prism. researchgate.netresearchgate.net These coordination polyhedra are linked together through shared water molecules, forming chains within the crystal. researchgate.net

Further characterization can be performed using other methods. Powder X-ray diffraction (PXRD) is used to confirm the phase purity of the bulk crystalline material. nih.govresearchgate.net Thermal analysis techniques, such as thermogravimetric analysis (TGA), can be used to study the dehydration process, confirming the number of water molecules by measuring the mass loss as the material is heated. researchgate.net For instance, the anhydrous form of strontium perchlorate is obtained by heating the trihydrate at 523 K (250 °C) for an extended period. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | Sr(ClO₄)₂·3H₂O nih.govresearchgate.net |

| Systematic Name | di-μ-aqua-aquadi-μ-perchlorato-strontium researchgate.netresearchgate.net |

| Coordination Environment | Distorted tricapped trigonal prism researchgate.netresearchgate.net |

| Sr²⁺ Coordination Number | 9 (5 H₂O, 4 ClO₄⁻) nih.govresearchgate.net |

| Key Structural Feature | Chains of [SrO₉] polyhedra linked by shared water molecules researchgate.netresearchgate.net |

| Primary Characterization Method | Single-Crystal X-ray Diffraction nih.govnih.gov |

Spectroscopic Characterization for Structural and Bonding Insights

Vibrational Spectroscopy (Raman and Infrared Spectroscopy)

The vibrational spectrum of strontium perchlorate (B79767) trihydrate can be conceptually divided into three main regions corresponding to the vibrations of the Sr-O bonds, the internal modes of the perchlorate anion (Cl-O), and the vibrations of the water molecules (O-H).

Sr-O Vibrational Modes: The interaction between the strontium cation (Sr²⁺) and the oxygen atoms from both the perchlorate anions and the water molecules gives rise to low-frequency vibrational modes. These Sr-O stretching and bending vibrations are typically expected to appear in the far-infrared and low-frequency Raman regions of the spectrum. For analogous strontium compounds, such as strontium zirconate, Sr-O movements have been assigned to Raman peaks at very low wavenumbers, for instance, an axial Sr-O vibration was identified at 94 cm⁻¹ libretexts.org. Given the ionic nature of the bonding, these modes are indicative of the coordination environment around the strontium ion.

Cl-O Vibrational Modes: The perchlorate anion (ClO₄⁻), which possesses a tetrahedral geometry in its free state, exhibits four fundamental vibrational modes. These are the symmetric stretching mode (ν₁), the doubly degenerate bending mode (ν₂), the triply degenerate antisymmetric stretching mode (ν₃), and the triply degenerate bending mode (ν₄). The approximate frequency ranges for these modes in perchlorate salts are well-established. For instance, in various perchlorate compounds, the ν₁ mode appears around 935 cm⁻¹, the ν₂ mode around 460 cm⁻¹, the ν₃ mode in the range of 1050-1150 cm⁻¹, and the ν₄ mode between 600-660 cm⁻¹ researchgate.net. The precise positions and any splitting of these bands in the spectrum of strontium perchlorate trihydrate would be sensitive to the local crystal environment.

O-H Vibrational Modes: The water molecules in the hydrate (B1144303) give rise to distinct vibrational modes. These include the symmetric and antisymmetric O-H stretching vibrations, which typically occur in the 3000-3600 cm⁻¹ region, and the H-O-H bending (scissoring) mode, usually found near 1600-1650 cm⁻¹. The exact frequencies of the O-H stretching bands are highly sensitive to the strength of hydrogen bonding within the crystal lattice. In hydrated perchlorates of other divalent cations, such as Mg(ClO₄)₂·6H₂O, the O-H stretching vibrations have been observed around 3537 cm⁻¹ acs.org. For crystalline hydrated Ca(ClO₄)₂, multiple O-H stretching components have been identified between 3447 and 3628 cm⁻¹ through Gaussian decomposition of the Raman spectrum researchgate.net.

A summary of the expected vibrational modes and their approximate frequencies is presented in the table below.

| Vibrational Mode | Functional Group | Approximate Frequency Range (cm⁻¹) | Spectroscopy Type |

| Sr-O Stretching and Bending | Sr-O | < 200 | Raman, Far-IR |

| Symmetric Stretch (ν₁) | ClO₄⁻ | ~930 - 940 | Raman |

| Bending (ν₂) | ClO₄⁻ | ~460 | Raman, IR |

| Antisymmetric Stretch (ν₃) | ClO₄⁻ | ~1050 - 1150 | IR |

| Bending (ν₄) | ClO₄⁻ | ~620 - 630 | IR |

| H-O-H Bending | H₂O | ~1600 - 1650 | IR |

| Symmetric/Antisymmetric O-H Stretch | H₂O | ~3000 - 3600 | Raman, IR |

For a free perchlorate anion with perfect tetrahedral (T_d) symmetry, the ν₁ mode is only Raman active, while the ν₃ and ν₄ modes are infrared active, and the ν₂ mode is active in both. However, in the crystalline environment of strontium perchlorate trihydrate, the symmetry of the perchlorate anion is lowered due to its interaction with the strontium cations and its involvement in the crystal lattice. This reduction in symmetry can lead to the splitting of degenerate modes and the activation of modes that were previously forbidden in one or both spectroscopic techniques.

The crystal structure of strontium perchlorate trihydrate reveals a complex coordination environment where the perchlorate ions are not in a high-symmetry site. This would lead to a lifting of the degeneracy of the ν₂, ν₃, and ν₄ modes. For example, the triply degenerate ν₃ and ν₄ modes can split into two or three distinct bands in both the Raman and Infrared spectra. Similarly, the ν₁ mode, while typically a single sharp peak in the Raman spectrum of aqueous perchlorate, may broaden or show asymmetry in the solid state due to slight variations in the local environment of the different perchlorate ions within the unit cell. A detailed analysis of the number and polarization of these split bands, if experimental data were available, would allow for the determination of the site group symmetry of the perchlorate anion within the crystal lattice.

Vibrational spectroscopy is particularly sensitive to the presence and nature of hydrogen bonding. The water molecules in strontium perchlorate trihydrate act as ligands to the strontium cation and also participate in a network of hydrogen bonds with the oxygen atoms of the perchlorate anions. These interactions influence the vibrational frequencies of the water molecules.

The O-H stretching region of the spectrum is especially informative. A downward shift in the O-H stretching frequencies from the gas-phase value (around 3700 cm⁻¹) is a clear indication of hydrogen bonding. The magnitude of this shift generally correlates with the strength of the hydrogen bond. In the solid state, the presence of multiple, distinct O-H stretching bands can suggest the existence of crystallographically non-equivalent water molecules, each with a unique hydrogen bonding environment. For instance, in hydrated calcium perchlorate, the O-H stretching region of the Raman spectrum has been deconvoluted into multiple Gaussian components, indicating a variety of water molecule environments researchgate.net. Additionally, librational modes of the water molecules (rocking, wagging, and twisting) can appear at lower frequencies (typically in the 400-800 cm⁻¹ range) and are also sensitive to the hydrogen bonding network.

Solid-State Nuclear Magnetic Resonance Spectroscopy

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic environment of specific nuclei. For strontium perchlorate trihydrate, ⁸⁷Sr NMR could provide valuable information, although no specific studies on this compound have been reported in the surveyed literature.

⁸⁷Sr is a quadrupolar nucleus (spin I = 9/2), which means its NMR signals are sensitive to the electric field gradient at the nucleus. This makes ⁸⁷Sr NMR a potent tool for characterizing the local symmetry of the strontium site. In a highly symmetric environment, a narrow resonance is expected, while lower symmetry sites result in broader signals due to quadrupolar interactions. Studies on other strontium-containing solids have shown that ⁸⁷Sr nuclear quadrupole coupling constants can range from 0 to 50.5 MHz, reflecting a high sensitivity to the strontium site symmetry nih.gov.

The ⁸⁷Sr chemical shift is also sensitive to the coordination number and the nature of the coordinating ligands. An experimental ⁸⁷Sr chemical shift scale has been proposed, spanning a range of approximately 550 ppm nih.gov. Generally, an increase in the coordination number of the strontium ion leads to increased magnetic shielding (a shift to lower frequency). In strontium perchlorate trihydrate, where strontium is coordinated by both water molecules and perchlorate anions, ⁸⁷Sr NMR could potentially distinguish between different strontium environments if they exist within the crystal structure and provide data on the Sr-O bonding character. However, the low natural abundance (7.0%) and low gyromagnetic ratio of ⁸⁷Sr make it a challenging nucleus to study, often requiring high magnetic fields and specialized techniques nih.govhuji.ac.il.

Thermal Behavior and Decomposition Mechanisms of Strontium Perchlorate, Trihydrate

Thermogravimetric and Differential Thermal Analysis Studies

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential techniques for elucidating the thermal decomposition of hydrated salts. These analyses provide data on mass loss as a function of temperature and the thermal nature (endothermic or exothermic) of the transitions involved.

The thermal decomposition of strontium perchlorate (B79767) trihydrate commences with the loss of its three water molecules. This dehydration process typically occurs in multiple, often overlapping, steps, reflecting the different bonding energies of the water molecules within the crystal lattice. Studies on aqueous solutions of strontium perchlorate suggest that even within a single hydrate (B1144303) structure, water molecules can have different energetic properties researchgate.net.

The complete removal of water from the trihydrate to form the anhydrous phase, Sr(ClO₄)₂, has been achieved by heating the material at 250 °C (523 K) nih.govresearchgate.net. The dehydration process is endothermic, as energy is required to break the bonds between the water molecules and the strontium cation. While specific kinetic parameters, such as the activation energy for the dehydration of solid strontium perchlorate trihydrate, are not extensively documented in publicly available literature, studies on analogous compounds like uranium(IV) oxalate (B1200264) hexahydrate show that dehydration occurs in distinct stages with calculable activation energies for each step researchgate.net. For example, the dehydration of strontium oxalate monohydrate has been observed in the temperature range of 127-200°C researchgate.net.

The decomposition of strontium perchlorate trihydrate proceeds through a sequence of solid intermediate phases. The initial phase is the starting material itself, Sr(ClO₄)₂·3H₂O.

Lower Hydrates : As heating begins, the trihydrate loses water, likely forming lower hydrates (dihydrate and monohydrate) as transient intermediates. The existence of multiple stable hydrate forms, including a tetrahydrate and nonahydrate, has been confirmed, highlighting the complexity of strontium perchlorate's interaction with water nih.gov.

Anhydrous Strontium Perchlorate : Upon complete dehydration, the stable intermediate formed is anhydrous strontium perchlorate, Sr(ClO₄)₂ nih.govresearchgate.net. This phase has been successfully isolated and its crystal structure determined. It crystallizes in the orthorhombic space group Pbca and is isostructural with anhydrous calcium perchlorate nih.govwikipedia.org.

Strontium Chloride : Further heating of the anhydrous perchlorate leads to its decomposition. By analogy with other alkaline earth perchlorates, such as calcium perchlorate which decomposes to calcium chloride and oxygen, the final solid residue of this process is strontium chloride (SrCl₂) nih.gov.

Mechanistic Investigations of Perchlorate Anion Decomposition in Solid State

The decomposition of the perchlorate anion (ClO₄⁻) is an oxidation-reduction process that occurs at significantly higher temperatures than dehydration and is highly exothermic.

Sr(ClO₄)₂(s) → SrCl₂(s) + 4O₂(g)

This reaction is consistent with the decomposition pathway observed for other alkaline earth perchlorates nih.gov. The release of a large amount of gaseous oxygen is a characteristic feature of the thermal decomposition of perchlorate salts noaa.gov. While detailed kinetic studies on the solid-state decomposition of strontium perchlorate are scarce, the process is known to be energetic.

The crystal structure and hydration state are paramount in determining the thermal stability of strontium perchlorate. The initial stability is dictated by the energy required to remove the water of hydration. The crystal structure of Sr(ClO₄)₂·3H₂O reveals that the Sr²⁺ cation is coordinated by five water molecules and four oxygen atoms from four different perchlorate tetrahedra, creating a complex three-dimensional network held together by hydrogen bonds researchgate.net. The strength of these interactions must be overcome for dehydration to occur.

Once the anhydrous Sr(ClO₄)₂ phase is formed, its thermal stability is governed by the strength of the ionic bonds within its orthorhombic crystal lattice and the polarizing power of the Sr²⁺ cation nih.govwikipedia.org. A cation with higher polarizing power can distort the electron cloud of the perchlorate anion, weakening the Cl-O bonds and lowering the decomposition temperature. The stability of the anhydrous salt is generally greater than that of its hydrated forms (if one considers the initial temperature of mass loss).

Comparative Analysis of Thermal Decomposition with Other Alkaline Earth Perchlorates

The thermal behavior of strontium perchlorate is best understood in the context of other Group 2 perchlorates. The thermal stability of anhydrous alkaline earth metal perchlorates generally increases down the group, from magnesium to barium. This trend is related to the decreasing polarizing power of the cation as its ionic radius increases.

Magnesium Perchlorate (Mg(ClO₄)₂) : Due to the small size and high charge density of the Mg²⁺ ion, it has a strong polarizing effect, leading to lower thermal stability compared to other alkaline earth perchlorates.

Calcium Perchlorate (Ca(ClO₄)₂) : Studies on calcium perchlorate tetrahydrate show dehydration is complete by approximately 150°C. The subsequent decomposition of the anhydrous salt to form calcium chloride and oxygen occurs at temperatures of 400°C and above nih.gov.

Strontium Perchlorate (Sr(ClO₄)₂) : Dehydration of the trihydrate is complete by 250°C nih.govresearchgate.net. While its specific decomposition temperature is not well-documented in the search results, it is expected to be higher than that of calcium perchlorate, following the general trend of increasing stability down the group.

Barium Perchlorate (Ba(ClO₄)₂) : Possessing the largest cation with the lowest polarizing power in this series, barium perchlorate is the most thermally stable of the alkaline earth perchlorates.

The following table provides a comparative summary of thermal decomposition characteristics.

| Compound | Dehydration Temperature Range (°C) | Anhydrous Decomposition Temperature (°C) | Final Solid Product |

| Magnesium Perchlorate Hexahydrate | Variable, begins as low as ~325 K (52°C) nih.gov | ~435-490 | MgO or MgCl₂ |

| Calcium Perchlorate Tetrahydrate | ≤ 150 nih.gov | ≥ 400 nih.gov | CaCl₂ nih.gov |

| Strontium Perchlorate Trihydrate | Complete by 250 nih.govresearchgate.net | > 400 (inferred) | SrCl₂ (inferred) nih.gov |

| Barium Perchlorate | - | Higher than Sr(ClO₄)₂ (inferred) | BaCl₂ |

Solution Chemistry and Hydration Phenomena of Strontium Perchlorate

Aqueous Phase Equilibria and Solubility Polytherms

The behavior of strontium perchlorate (B79767) in aqueous solutions is characterized by complex phase equilibria, which are best understood through its solubility polytherm. The solubility polytherm illustrates the temperature-concentration relationship for saturated solutions and delineates the stability regions of various solid phases, including ice and different crystal hydrates.

The solubility polytherm of the strontium perchlorate-water system reveals distinct branches corresponding to the crystallization of different stable solid phases as the temperature is lowered. researchgate.net In dilute solutions, the solid phase in equilibrium with the liquid is water ice. researchgate.net As the concentration of strontium perchlorate increases, the freezing point of the solution is depressed until the eutectic point is reached. researchgate.net

Beyond the eutectic concentration, the solid phases that crystallize are hydrates of strontium perchlorate. researchgate.net Studies have identified two primary crystal hydrates that coexist and can interconvert in solution: a hexahydrate and a tetrahydrate. researchgate.net The presence of these two forms explains some of the unique features of strontium perchlorate's solubility polytherm compared to other Group II metal perchlorates. researchgate.netpleiades.online In the concentration range of approximately 4.0 to 5.75 molal, the water-rich hexahydrate form is the one that precipitates, despite being stable only at lower temperatures. researchgate.net The equilibrium between these two hydrates can be represented as:

Sr(ClO₄)₂·6H₂O ↔ Sr(ClO₄)₂·4H₂O + 2H₂O researchgate.net

This equilibrium signifies that in certain concentration ranges, the solution contains insufficient free water to stabilize a structure based solely on the hexahydrate, leading to the presence of the tetrahydrate as well. researchgate.net

The eutectic point in the Sr(ClO₄)₂-H₂O system represents the specific composition at which the solution is saturated with respect to both water ice and a strontium perchlorate hydrate (B1144303), and it solidifies at a constant temperature. For the strontium perchlorate system, the eutectic occurs at a concentration of approximately 4.0 molal (mol/kg water). researchgate.net Below this concentration, cooling the solution leads to the crystallization of ice, while above it, a hydrate of the salt crystallizes. researchgate.net

The water activity (a_w_) in a saturated eutectic solution is a key thermodynamic parameter. It has been observed that for many salt systems, the water activity at 25°C is close to the mole fraction of "free" water—that is, water not bound within the crystal hydrate structure that precipitates from the solution. researchgate.net The position of the eutectic on the solubility polytherm is dependent on the nature of the salt and the number of water molecules in its crystal hydrate. researchgate.net

Structural Microheterogeneities and Cybotactic Group Formation in Aqueous Solutions

Aqueous solutions of strontium perchlorate, particularly at concentrations above the eutectic point (posteutectic solutions), exhibit structural microheterogeneity. ucoz.ru This phenomenon is understood through the concept of cybotactic groups, which are ordered, transient micro-regions within the solution whose structure resembles that of the solid crystal hydrate that would crystallize from that solution. researchgate.netucoz.ru

The solubility polytherm can be divided into zones where different cybotactic groups dominate. ucoz.ru As the concentration of strontium perchlorate increases past the eutectic, the structure of the solution is no longer based on the intrinsic structure of water. Instead, new dominant structures emerge that are analogous to the solid crystal hydrates. researchgate.net X-ray diffraction studies confirm this, showing a decrease in the intensity of the halo associated with the structure of pure water as the salt concentration increases up to the eutectic point. researchgate.net Beyond the eutectic, new halos appear, indicating the formation of new dominant structures. researchgate.net

The presence of two interconverting crystal hydrates (hexahydrate and tetrahydrate) leads to a gradual replacement of one dominant cybotactic group by another as the concentration changes. researchgate.net This is observed in X-ray diffraction patterns as the appearance and growing intensity of a second halo at higher concentrations (5.5–7.2 m), signifying the coexistence and shifting dominance of structures related to the hexahydrate and tetrahydrate forms. researchgate.net

Solution-State Coordination Chemistry of Strontium(II) Ions with Perchlorate and Water

The coordination environment of the strontium(II) ion in aqueous solution evolves significantly with increasing salt concentration. ucoz.ru Spectroscopic studies provide insight into the interactions between the Sr²⁺ cation, ClO₄⁻ anions, and water molecules. ucoz.ru

Based on these studies, three concentration-dependent regimes of ionic and molecular association can be identified:

Dilute Solutions (up to ~2 M): In this range, the strontium and perchlorate ions exist primarily as fully aquated, separate ions. The strontium ion is surrounded by a hydration shell of water molecules, and the perchlorate ions are also free in the solution. ucoz.ru

Intermediate Concentrations (~2 M to 4.5 M): As the concentration increases, solvent-separated ion pairs begin to form. In this arrangement, the perchlorate ions become associated with the aquated strontium cations, though they are still separated by at least one layer of water molecules. ucoz.ru

Concentrated Solutions (above ~4.5 M): In highly concentrated solutions, there is insufficient water to fully hydrate all the ions, leading to the formation of contact ion pairs. Here, the perchlorate anion directly coordinates with the strontium cation, displacing a water molecule from its primary hydration shell. ucoz.ru

This progression reflects the increasing competition for water molecules as the salt concentration rises, forcing more direct interaction between the cation and anion.

Spectroscopic and Diffractometric Studies of Hydration Shells in Solution

X-ray diffraction is a powerful tool for investigating the structure of concentrated electrolyte solutions. Studies on aqueous strontium perchlorate solutions show a systematic evolution of the diffraction patterns with increasing concentration. researchgate.net As salt is added, the peak corresponding to the hydrogen-bonded network of pure water diminishes, indicating the breakdown of the bulk water structure. researchgate.net

Above the eutectic concentration, new diffraction halos emerge that are characteristic of the dominant cybotactic groups in the solution. researchgate.net The appearance of a halo around 19.3° θ corresponds to a structure analogous to one of the crystal hydrates. As the concentration increases further, an additional halo at 28.3° θ appears and intensifies, which is attributed to the formation of a second, less-hydrated cybotactic group. researchgate.net This provides direct evidence for the existence of at least two different, ordered structural arrangements in concentrated solutions, corresponding to the hexahydrate and tetrahydrate forms. researchgate.net

In addition to X-ray diffraction, other techniques such as Raman spectroscopy and Nuclear Quadrupole Resonance (NQR) spectroscopy have been used to probe the local environment around the ions. ucoz.ru These methods have been instrumental in identifying the different concentration regimes for ion pairing, from free ions to solvent-separated and contact ion pairs, by observing changes in the vibrational modes of the perchlorate anion and the nuclear resonance of the chlorine atom. ucoz.ru

Theoretical and Computational Investigations of Strontium Perchlorate, Trihydrate

Electronic Structure Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting molecular properties, offering a balance between accuracy and computational cost. While specific DFT studies focused exclusively on strontium perchlorate (B79767), trihydrate are not prevalent in the reviewed literature, the principles can be applied to understand its characteristics. Such calculations are instrumental in analyzing chemical bonds, charge distribution, vibrational frequencies, and structural stability. researchgate.netvub.beacs.org

The analysis of chemical bonding and charge distribution helps in understanding the nature of the interactions between the strontium cation, perchlorate anions, and water molecules of hydration. In the related anhydrous strontium perchlorate, Sr(ClO₄)₂, the crystal structure consists of Sr²⁺ cations and isolated ClO₄⁻ tetrahedra. nih.govresearchgate.net The Sr²⁺ cation is coordinated by eight oxygen atoms from eight different perchlorate tetrahedra, forming a complex three-dimensional network. nih.govresearchgate.net

A key method to validate crystal structure models and understand charge distribution is the Bond Valence Sum (BVS) calculation. nih.gov This method empirically calculates the oxidation state of an atom based on the lengths of its bonds to neighboring atoms. For anhydrous strontium perchlorate, BVS calculations confirmed the expected formal charges of the ions, indicating the validity of the structural model. nih.govresearchgate.net The calculated BVS values were approximately +2 for strontium and +7 for chlorine, consistent with their Sr²⁺ and ClO₄⁻ ionic forms. researchgate.net

In the trihydrate, one would expect the Sr²⁺ ion to be coordinated by a combination of oxygen atoms from both the perchlorate anions and the water molecules. DFT calculations could precisely model the electron density distribution, quantifying the charge transfer between the ions and the water molecules and detailing the covalent versus ionic character of the Sr-O bonds.

Table 1: Selected Bond Valence Sum (BVS) Data for Anhydrous Strontium Perchlorate (Note: This data is for the anhydrous form and serves as a reference for the types of interactions present in perchlorate structures.)

| Ion | Calculated BVS (valence units) | Formal Oxidation State |

| Sr | 2.18 | +2 |

| Cl1 | 6.99 | +7 |

| Cl2 | 6.96 | +7 |

| O1-O8 | 1.91 - 2.08 | -2 |

| Source: Adapted from Hyoung, J., et al., 2019. nih.govresearchgate.net |

Theoretical calculations, particularly using DFT, are highly effective in predicting the vibrational spectra (Infrared and Raman) of a compound. mdpi.comnih.gov By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the frequencies and intensities of the vibrational modes. acs.org These calculated spectra can then be compared with experimental data to confirm structural assignments and understand the nature of vibrations. mdpi.comresearchgate.net

For instance, in studies of other perchlorate-containing compounds, DFT calculations have successfully assigned the vibrational bands corresponding to the normal modes of the perchlorate ion and other molecular components. mdpi.comnih.gov The ClO₄⁻ ion, with tetrahedral (Td) symmetry in its free state, exhibits four fundamental vibrational modes. In a crystal, the local symmetry of the ion can be lower, leading to the splitting of degenerate modes. nih.gov

For strontium perchlorate, trihydrate, a theoretical study would involve:

Optimizing the geometry of the Sr(ClO₄)₂·3H₂O unit cell.

Calculating the harmonic vibrational frequencies.

Comparing the calculated frequencies with experimentally obtained IR and Raman spectra.

Discrepancies between theoretical and experimental values can often be reconciled by applying scaling factors, which account for anharmonicity and approximations in the computational method. mdpi.com Such a comparative study would confirm the presence of water molecules through their characteristic stretching and bending modes and reveal the extent of distortion of the perchlorate tetrahedra within the crystal lattice.

Computational methods can predict the most stable geometric arrangement of atoms in a crystal lattice, including unit cell parameters and bond lengths/angles. rsc.org For the related anhydrous strontium perchlorate, its crystal structure was determined experimentally using powder X-ray diffraction. It crystallizes in the orthorhombic space group Pbca. nih.govresearchgate.net The structure is composed of Sr²⁺ cations coordinated by eight oxygen atoms from eight surrounding ClO₄⁻ tetrahedra. nih.gov The average Sr-O bond distance in the anhydrous form is 2.582 Å, and the O–Cl–O angles in the slightly distorted perchlorate tetrahedra range from 105.4° to 113.5°. nih.govresearchgate.net

A theoretical DFT study on this compound would aim to predict these parameters from first principles. The stability of the hydrated form relative to the anhydrous form can also be investigated by calculating the total energies of both structures and the energy of water molecules, thereby determining the hydration energy. Experimental observations show that strontium perchlorate is highly hygroscopic and that the trihydrate can be dehydrated to the anhydrous form by heating, indicating the relative thermal instability of the hydrate (B1144303). nih.govfishersci.com

Table 2: Experimental Crystallographic Data for Anhydrous Strontium Perchlorate (Note: This data serves as a benchmark for theoretical predictions.)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Parameter a (Å) | 9.1557 |

| Unit Cell Parameter b (Å) | 9.3851 |

| Unit Cell Parameter c (Å) | 13.6279 |

| Average Sr-O bond distance (Å) | 2.582 |

| Source: Adapted from Hyoung, J., et al., 2019. nih.govwikipedia.org |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a system, providing a detailed picture of atomic and molecular motions. acs.orgiphy.ac.cn By solving Newton's equations of motion for a system of interacting particles, MD can simulate everything from vibrational motions in a crystal to the complex dynamics of ions in solution. acs.org

In aqueous solutions, the behavior of strontium perchlorate is dominated by the hydration of the Sr²⁺ ion. MD simulations have been used to study the fundamental hydration properties of Sr²⁺. nih.gov These simulations show that the Sr²⁺ ion is surrounded by a well-defined shell of water molecules. acs.orgnih.gov The radial distribution function for water around Sr²⁺ suggests a stable, 8-fold coordination in its local hydration environment. nih.gov

The dynamics of this hydration shell are of particular interest. Water molecules in the first hydration shell are not static; they exchange with water molecules from the bulk solution. MD simulations can quantify the rate of this exchange and the mean residence time of water molecules in the hydration shell. For Sr²⁺, the hydration shell is described as labile with a highly mobile structure, indicating relatively fast water exchange dynamics compared to smaller, more highly charged cations. acs.org The predicted hydration free energy for Sr²⁺ is approximately -331.8 kcal/mol, which is in good agreement with the experimental value of -334 kcal/mol. nih.gov

Table 3: Hydration Properties of the Strontium Ion (Sr²⁺) from Computational Studies

| Property | Value/Description |

| Coordination Number | ~8 |

| Hydration Geometry | Stable 8-fold geometry |

| Hydration Shell Dynamics | Labile, highly mobile structure |

| Predicted Hydration Free Energy | -331.8 kcal/mol |

| Source: Chaudhari, M. I., & Rempe, S. B., 2018. nih.gov |

The perchlorate anion (ClO₄⁻) is known to be a weak hydrogen bond acceptor, and its interactions with water are also a key aspect of the solution's behavior. rsc.org MD simulations show that the hydrogen bonds between perchlorate and water are often transitional, fluctuating between classical, bifurcated (one water hydrogen interacting with two oxygens), and trifurcated geometries. rsc.org

Within the solid-state crystal lattice of this compound, the primary intermolecular interactions are the electrostatic forces between the Sr²⁺ cations and ClO₄⁻ anions, as well as the hydrogen bonds involving the water molecules. mdpi.com The crystal packing is determined by a balance of these forces. rsc.org

Based on the structure of the anhydrous form, the Sr²⁺ ion acts as a central hub, coordinated by oxygen atoms from multiple perchlorate anions. nih.govresearchgate.net In the trihydrate, the three water molecules per formula unit would play a crucial role in the crystal packing. They would likely be coordinated directly to the Sr²⁺ ion and also act as hydrogen bond donors to the oxygen atoms of the perchlorate anions, and potentially as hydrogen bond acceptors from other water molecules, creating a robust three-dimensional hydrogen-bonding network. mdpi.com

Reaction Mechanism Modeling for Thermal Decomposition and Catalysis of this compound

The thermal decomposition of this compound, Sr(ClO₄)₂,·3H₂O, is a complex process involving dehydration, phase transitions, and ultimately, the breakdown of the perchlorate anion. While extensive experimental studies on the thermal analysis of various metal perchlorates exist, detailed theoretical and computational investigations specifically targeting the reaction mechanisms of this compound are limited in the public domain. However, by drawing parallels with computational studies on other perchlorate salts, particularly ammonium (B1175870) perchlorate, and considering the intrinsic properties of the strontium cation and the role of water of hydration, a theoretical framework for the decomposition pathway can be constructed.

Identification of Transition States and Energy Barriers

Computational modeling, primarily through Density Functional Theory (DFT), is a powerful tool for identifying transition states and calculating the associated energy barriers in a reaction mechanism. For the thermal decomposition of perchlorates, these calculations typically explore various potential pathways for the dissociation of the perchlorate ion (ClO₄⁻).

For this compound, the initial steps would involve dehydration. The energy barriers for the sequential removal of the three water molecules would be the first set of critical parameters. Following dehydration to anhydrous strontium perchlorate, the decomposition of the perchlorate anion would proceed. In the absence of a proton-donating cation like ammonium, the decomposition is likely initiated by the thermal excitation of the ClO₄⁻ anion.

Theoretical models would predict that the decomposition of the anhydrous Sr(ClO₄)₂ involves the progressive breaking of the Cl-O bonds. The identification of transition states for these bond-breaking events is crucial for understanding the kinetics of the decomposition. The energy barrier for the initial Cl-O bond cleavage is expected to be the rate-determining step for the decomposition of the anhydrous salt.

The strontium cation (Sr²⁺) is expected to play a significant role in influencing these energy barriers. As a Lewis acid, the Sr²⁺ ion can polarize the electron density of the ClO₄⁻ anion, weakening the Cl-O bonds. Computational models would quantify this effect by calculating the charge distribution and bond orders in the presence of the strontium cation. This interaction would likely lower the activation energy for the decomposition compared to a free perchlorate anion.

The water of hydration can also significantly impact the reaction pathway. Before complete dehydration, water molecules can participate in the decomposition mechanism. For instance, water can act as a proton shuttle, facilitating the formation of perchloric acid and strontium hydroxide (B78521) intermediates, albeit transiently. Computational studies on hydrated metal perchlorates would be necessary to elucidate the transition states and energy barriers for such water-assisted decomposition pathways.

Table 1: Postulated Key Transition States in the Thermal Decomposition of this compound

| Reaction Stage | Postulated Transition State | Description |

| Dehydration | [Sr(ClO₄)₂(H₂O)₃] -> [Sr(ClO₄)₂(H₂O)₂] + H₂O | Elongation and breaking of a Sr-OH₂ bond. |

| Anhydrous Decomposition | Sr²⁺---[O₃Cl-O]⁻ | Elongation and cleavage of a Cl-O bond in the perchlorate anion, influenced by the electrostatic interaction with the Sr²⁺ cation. |

| Catalysis (in organic reactions) | Substrate-Sr²⁺-ClO₄⁻ complex | Coordination of the organic substrate to the strontium cation, activating it for nucleophilic attack. The perchlorate anion acts as a non-coordinating counter-ion. |

It is important to note that the values for the energy barriers for these transition states in this compound would require specific and detailed quantum mechanical calculations, which are not currently available in published literature.

Elucidation of Elementary Reaction Steps

Dehydration: The process begins with the endothermic removal of the three water molecules. This likely occurs in a stepwise manner:

Sr(ClO₄)₂·3H₂O(s) → Sr(ClO₄)₂·H₂O(s) + 2H₂O(g)

Sr(ClO₄)₂·H₂O(s) → Sr(ClO₄)₂(s) + H₂O(g)

Decomposition of the Perchlorate Anion: The core of the decomposition involves the breakdown of the perchlorate anion. Theoretical models for perchloric acid decomposition suggest a series of radical reactions. For strontium perchlorate, the initial step is likely the homolytic cleavage of a Cl-O bond:

ClO₄⁻ → ClO₃• + O⁻• (or other oxygen species)

The presence of the Sr²⁺ cation would stabilize the forming radical species, influencing the reaction rate.

Secondary Reactions: The highly reactive radical species generated in the initial decomposition step would then undergo a cascade of secondary reactions. These elementary steps would involve the formation of various intermediates, including chlorite (B76162) (ClO₂⁻), hypochlorite (B82951) (ClO⁻), and ultimately, strontium chloride (SrCl₂) and oxygen gas (O₂). A plausible, though speculative, sequence based on general perchlorate decomposition chemistry is:

ClO₃• → ClO₂• + O

ClO₂• → ClO• + O

ClO• → Cl• + O

Recombination of oxygen atoms/radicals to form O₂.

Reaction of chlorine radicals/species with strontium to form SrCl₂.

In the context of catalysis, where this compound has been used to promote organic reactions such as the Biginelli reaction, the elementary steps are different. researchgate.netnih.gov In these cases, the compound acts as a Lewis acid catalyst. The proposed elementary steps are:

Coordination: The strontium cation coordinates to a carbonyl group or other Lewis basic site on one of the organic reactants. This coordination polarizes the bond and increases the electrophilicity of the carbon atom.

Nucleophilic Attack: A nucleophilic component of the reaction mixture then attacks the activated carbonyl carbon.

Intermediate Formation and Rearrangement: A series of intermediates are formed and undergo rearrangements, often facilitated by the continued coordination of the strontium ion.

Product Release: The final product is formed, and the strontium perchlorate catalyst is regenerated.

The water of hydration can also play a role in the catalytic cycle, potentially by stabilizing intermediates through hydrogen bonding or by participating in proton transfer steps.

Table 2: Proposed Elementary Steps in the Thermal Decomposition of Anhydrous Strontium Perchlorate

| Step | Reaction | Description |

| 1 | Sr(ClO₄)₂ → Sr²⁺ + 2ClO₄⁻ | Dissociation in the solid state. |

| 2 | ClO₄⁻ → ClO₃• + O⁻• | Initial Cl-O bond cleavage (rate-determining). |

| 3 | ClO₃• → ClO₂• + O | Decomposition of chlorate (B79027) radical. |

| 4 | ClO₂• → ClO• + O | Decomposition of chlorite radical. |

| 5 | 2O → O₂ | Formation of molecular oxygen. |

| 6 | Sr²⁺ + 2Cl⁻ + 2O₂ → SrCl₂ + 2O₂ | Formation of final solid product (simplified representation). |

Further dedicated computational studies are essential to refine these proposed mechanisms, accurately determine the structures of transition states, and calculate the energy profiles for the elementary steps involved in the thermal decomposition and catalytic applications of this compound.

Role of Strontium Perchlorate, Trihydrate in Advanced Materials Synthesis

Precursor Chemistry for Strontium-Based Functional Materials

The existing literature provides a comprehensive understanding of the precursor chemistry involved in the formation of strontium-based functional materials. Various synthesis routes, including solid-state reactions, sol-gel methods, and hydrothermal synthesis, have been explored using a range of strontium sources. rsc.orgsci-hub.seresearchgate.net These studies form the foundation of our understanding of how different precursors influence the reaction kinetics and thermodynamics of material formation.

Synthesis of Strontium Titanate (SrTiO₃) and Other Perovskites

The synthesis of strontium titanate, a model perovskite material, has been achieved through numerous methods. novapublishers.com Hydrothermal synthesis, for instance, is a common technique where a titanium source, such as titanium dioxide (TiO₂), is reacted with a soluble strontium salt under controlled temperature and pressure. researchgate.netamericanelements.comresearchgate.net However, a review of the literature indicates that strontium perchlorate (B79767) trihydrate is not a commonly employed precursor in these syntheses. Research predominantly focuses on precursors like strontium hydroxide (B78521) (Sr(OH)₂), strontium nitrate (B79036) (Sr(NO₃)₂), and strontium chloride (SrCl₂). researchgate.net Similarly, for other strontium-based perovskites, these more common strontium salts are the precursors of choice in reported synthesis methodologies. mdpi.comrsc.orgresearchgate.net

Impact of Perchlorate Precursor on Product Morphology and Purity

Due to the lack of studies utilizing strontium perchlorate trihydrate as a precursor for SrTiO₃ and other perovskites, there is no specific data available on the impact of the perchlorate anion on the morphology and purity of the resulting materials. The morphology of the final product in syntheses like the hydrothermal method is known to be influenced by various factors, including the type of precursor, pH, temperature, and reaction time. rsc.orgsci-hub.sersc.org The choice of precursor anion can affect the dissolution and nucleation rates, which in turn dictates the size, shape, and purity of the synthesized crystals. rsc.org Without dedicated research, the specific effects of the perchlorate ion in this context remain speculative.

Formation Mechanisms of Derived Materials

The formation mechanism of materials like SrTiO₃ typically involves the dissolution of the precursors followed by the nucleation and growth of the desired crystalline phase. rsc.orgrsc.org In hydrothermal synthesis, for example, the titanium precursor often dissolves to form intermediate titanium hydroxide species, which then react with strontium ions in the solution to form SrTiO₃ nuclei. rsc.org The specific pathway and kinetics of this process are highly dependent on the chemical environment created by the precursors. As there is no literature on the use of strontium perchlorate trihydrate for this purpose, the specific formation mechanism of SrTiO₃ or other perovskites from this precursor has not been investigated or described.

Comparison with Other Strontium Precursors in Material Fabrication

A direct comparison of strontium perchlorate trihydrate with other common strontium precursors (e.g., SrCl₂, Sr(NO₃)₂, SrCO₃) in the fabrication of advanced materials is not possible based on the current scientific literature. Comparative studies that have been conducted focus on the relative merits of these more conventional precursors in terms of their influence on reaction conditions, cost-effectiveness, and the properties of the final product. researchgate.net For instance, the choice between strontium nitrate and strontium carbonate can affect the particle size of the resulting material. researchgate.net The absence of strontium perchlorate trihydrate from these comparative analyses underscores its infrequent use in this field of materials synthesis.

Catalytic Applications of Hydrated Strontium Perchlorate in Organic Synthesis

Strontium Perchlorate (B79767), Trihydrate as a Catalyst in Multicomponent Reactions

Catalytic Activity and Selectivity in Dehydration-Mechanism Based Reactions

The catalytic prowess of strontium perchlorate trihydrate is particularly evident in reactions that proceed via a dehydration mechanism. nih.goveurekaselect.com The compound is recognized as a potent dehydrating agent, a property that is harnessed to drive these reactions to completion. nih.goveurekaselect.com Its ability to facilitate the removal of a water molecule from reaction intermediates is crucial for the formation of the final products. This catalytic activity is often coupled with high selectivity, leading to the desired products in good to excellent yields with minimal side-product formation. nih.goveurekaselect.com

Specific Applications in Stereoselective Synthesis (e.g., Dihydropyrimidinones)

A significant application of strontium perchlorate trihydrate as a catalyst is in the stereoselective synthesis of 1,4-dihydropyrimidinones (DHPMs) through the Biginelli reaction. nih.goveurekaselect.com This one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) is a cornerstone in heterocyclic chemistry, producing compounds with a wide range of biological activities. wikipedia.org The use of hydrated strontium perchlorate as a catalyst has been shown to be effective for the laboratory synthesis of these compounds, affording them in moderate to excellent yields and with stereoselectivity. nih.goveurekaselect.com The reaction proceeds efficiently under both conventional heating and microwave irradiation, with the latter significantly reducing reaction times to a matter of minutes. nih.goveurekaselect.com

Mechanistic Postulations of Catalytic Action

The catalytic effect of strontium perchlorate trihydrate in reactions like the Biginelli synthesis is believed to stem from a combination of its Lewis acidic nature and its dehydrating properties.

Lewis Acidity and Dehydrating Properties of Hydrated Strontium Perchlorate

The strontium ion (Sr²⁺) in strontium perchlorate can act as a Lewis acid, coordinating to carbonyl oxygen atoms of the reactants, such as the aldehyde and the β-ketoester. wikipedia.orgnii.ac.jp This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. In the context of the Biginelli reaction, this activation facilitates both the initial condensation of the aldehyde with urea and the subsequent addition of the enolized β-ketoester. wikipedia.orgnii.ac.jp

A plausible mechanism for the strontium perchlorate trihydrate-catalyzed Biginelli reaction is as follows:

The strontium cation activates the aldehyde by coordinating to its carbonyl oxygen.

Urea undergoes a nucleophilic attack on the activated aldehyde, followed by dehydration to form an N-acyliminium ion intermediate. The dehydrating nature of the catalyst is crucial at this step.

The β-ketoester, in its enol form, adds to the iminium ion. The Lewis acidity of the strontium ion may also facilitate the enolization of the β-ketoester.

The final step involves cyclization and another dehydration to yield the dihydropyrimidinone product.

The perchlorate anion (ClO₄⁻) is a non-coordinating anion, which allows the strontium cation to effectively function as a Lewis acid. nii.ac.jp The strong dehydrating character of the salt further drives the equilibrium of the condensation steps towards the product side. nih.goveurekaselect.com

Role of the Hydration State in Catalytic Performance

The presence of water molecules in the hydrated form of strontium perchlorate is thought to play a significant role in its catalytic activity. While seemingly counterintuitive for a dehydration reaction, the water of hydration can modulate the Lewis acidity of the strontium cation. It can participate in a proton shuttle mechanism, facilitating the necessary proton transfers during the reaction. Furthermore, the hydrated salt may have better solubility in the reaction medium, enhancing its catalytic efficiency. The specific use of the trihydrate form suggests an optimal balance between Lewis acidity and the presence of coordinated water for this catalytic system.

Optimization of Reaction Conditions and Catalyst Recycling

The efficiency of strontium perchlorate trihydrate as a catalyst can be influenced by various reaction parameters.

| Parameter | Optimized Condition | Outcome |

| Catalyst Loading | 20 mol % | Effective for the synthesis of dihydropyrimidinones. nih.goveurekaselect.com |

| Heating Method | Microwave irradiation | Reduces reaction times to 1-4 minutes. nih.goveurekaselect.com |

| Solvent | Solvent-free | Offers an environmentally friendly approach. nih.goveurekaselect.com |

The use of microwave irradiation has been shown to be particularly beneficial, dramatically accelerating the reaction rate. nih.goveurekaselect.com Studies have also demonstrated the feasibility of conducting these reactions under solvent-free conditions, which is advantageous from both an economic and environmental perspective. nih.goveurekaselect.com

A key advantage of this catalytic system is the straightforward work-up procedure. The pure products can often be isolated by simple recrystallization, which circumvents the need for chromatographic purification methods. nih.goveurekaselect.com While the direct recycling of the strontium perchlorate catalyst has not been explicitly detailed in the primary literature, the ease of product isolation suggests that the catalyst could potentially be recovered from the mother liquor and reused in subsequent reactions, further enhancing the sustainability of the process.

Future Directions in Strontium Perchlorate Research

Exploration of Novel Synthesis Pathways and Crystal Engineering

The primary synthesis of strontium perchlorate (B79767) is typically achieved through the reaction of strontium carbonate with perchloric acid or the oxidation of strontium chlorate (B79027) with hypochlorites. chemicalbook.comwikipedia.org An industrial process involves steps like the crystallization of sodium perchlorate, production and purification of perchloric acid, and subsequent reaction to form the strontium salt. nsilindia.co.in

Future research is trending towards more sophisticated control over the final crystalline product, a field known as crystal engineering. For strontium perchlorate, this focuses on selectively crystallizing its various hydrates. Research has successfully identified and structurally characterized the trihydrate, tetrahydrate, and nonahydrate forms, which can be isolated by carefully controlling the crystallization temperature. iucr.org The trihydrate is found at higher temperatures, the tetrahydrate near room temperature, and the nonahydrate close to the eutectic temperature. iucr.org This ability to select a specific hydrate (B1144303) by manipulating thermal conditions is a foundational aspect of crystal engineering for this system.

Another pathway for structural modification is the controlled dehydration of the hydrated forms. For instance, strontium perchlorate trihydrate can be dehydrated at elevated temperatures (e.g., 523 K) to produce the anhydrous strontium perchlorate, which possesses a different crystal structure. nih.gov The exploration of novel, energy-efficient, and scalable methods for both the initial synthesis and the subsequent crystal engineering of specific strontium perchlorate hydrates remains a promising research avenue.

In-Situ Characterization Techniques for Dynamic Processes

The transitions between the different hydrated states of strontium perchlorate, as well as their dissolution and dehydration, are dynamic processes. Historically, these have been studied by analyzing the starting and end-point materials. A significant future direction is the use of in-situ characterization techniques to observe these transformations in real time.

Techniques such as variable-temperature powder X-ray diffraction (VT-PXRD) could be employed to continuously monitor the changes in crystal structure as strontium perchlorate trihydrate is heated or cooled, providing direct observational data on the phase transitions to other hydrated forms or to the anhydrous state. Similarly, thermogravimetric analysis coupled with mass spectrometry (TGA-MS) could simultaneously track mass loss from dehydration while identifying the evolved gases, confirming the process is solely water loss. In solution, in-situ Raman or infrared spectroscopy could monitor changes in the perchlorate anion's vibrational modes and water's bonding environment as the salt dissolves or crystallizes, offering molecular-level insights into the kinetics of these processes.

High-Pressure and Low-Temperature Structural Investigations

The structural behavior of strontium perchlorate trihydrate under ambient pressure is relatively well-documented, especially at low temperatures where various hydrates have been isolated. iucr.org The crystal structures of the trihydrate, tetrahydrate, and nonahydrate have been determined from crystals grown at different low temperatures, revealing complex coordination environments and hydrogen-bonding networks. iucr.org In the trihydrate, for example, two distinct strontium cations are coordinated by five water molecules and four perchlorate tetrahedra. iucr.org These structures form intricate three-dimensional networks through O-H···O hydrogen bonds. iucr.org

Low-Temperature Crystallographic Data for Strontium Perchlorate Hydrates| Compound | Formula | Crystal System | Space Group | Key Structural Feature |

|---|---|---|---|---|

| Strontium perchlorate trihydrate | [Sr(ClO4)2(H2O)3]n | Monoclinic | P21/c | Chains of Sr2+ cations linked by shared water molecules. iucr.org |

| Strontium perchlorate tetrahydrate | [Sr2(ClO4)4(H2O)8] | Triclinic | P-1 | Dimeric units formed by two Sr2+ cations sharing two water molecules. iucr.org |

| Strontium perchlorate nonahydrate | [Sr(ClO4)2(H2O)7]·2H2O | Orthorhombic | Cmc21 | Sr2+ is coordinated by seven water molecules and two perchlorate tetrahedra. iucr.org |

Data sourced from low-temperature crystallization studies.[ iucr.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEmyl980jGHjKfFPg6uES8Y3J0yiFm17T6-ZMq2Upek0GDPdcG0socMI3cu53lhlMVfMQZCX_Vmno8bxBTSfdL0RJ5tmaBX_AaXtMNDTjZCnrNdgJ688XdOtAtnBaJRa1x_)]In stark contrast, the structural response of strontium perchlorate trihydrate to high pressure is a virtually unexplored domain. Applying pressure is a powerful tool for modifying crystal structures, potentially inducing phase transitions to new, denser polymorphs with unique properties. Future high-pressure studies, likely using diamond anvil cells coupled with synchrotron X-ray diffraction, could reveal how the coordination of the strontium ion and the intricate hydrogen-bonding network respond to compression. This research could lead to the discovery of novel phases with altered stability or physical properties.

Advanced Computational Approaches for Complex Phenomena

Computational chemistry offers a powerful lens for understanding the properties of materials at a molecular level. For strontium perchlorate, simple computational methods like the bond valence sum model have already been used to validate experimentally determined crystal structures of the anhydrous form. researchgate.net

The future, however, lies in the application of more sophisticated techniques. While specific, highly-parameterized models for strontium perchlorate trihydrate are not yet prevalent, advanced computational methods like Molecular Dynamics (MD) and Density Functional Theory (DFT) are well-established for its constituent ions. MD simulations have been used to study aqueous strontium chloride solutions, and DFT has been applied to understand the role of strontium ions in biomaterials. biorxiv.orgacs.orgnih.gov Similarly, MD simulations have been performed on other perchlorate salt solutions. researchgate.net

A significant future direction will be to develop and apply these advanced computational tools specifically to strontium perchlorate trihydrate. MD simulations could model the hydration and dehydration processes, providing insight into the structural pathways and energetics of water molecule association and dissociation. DFT calculations could be used to probe the electronic structure, understand the nature of the ion-water and ion-perchlorate interactions, and predict vibrational spectra to aid in the interpretation of experimental spectroscopic data.

Expansion of Catalytic Scope and Green Chemistry Applications

A highly promising area for future research is the application of strontium perchlorate trihydrate in catalysis. Recent studies have shown that it can act as an efficient catalyst in one-pot multicomponent organic syntheses. chemicalbook.com For example, it has been successfully used to catalyze the stereoselective synthesis of 1,4-dihydropyrimidinones via the Biginelli reaction. chemicalbook.com

This application aligns well with the principles of green chemistry. The reported catalytic protocol often works under solvent-free conditions, can be accelerated by microwave heating, and results in moderate to excellent yields. chemicalbook.com Furthermore, the workup procedure is simple, often involving just recrystallization to isolate the pure product without the need for chromatography. chemicalbook.com

Catalytic Performance of Sr(ClO4)2·3H2O in Biginelli Reaction| Heating Method | Reaction Time | Product Yield | Key Advantage |

|---|---|---|---|

| Conventional | Longer duration | Moderate to Excellent | Simple, effective laboratory synthesis. chemicalbook.com |

| Microwave | 1-4 minutes | Moderate to Excellent | Significant reduction in reaction time. chemicalbook.com |

The catalyst was found to be effective for producing 1,4-dihydropyrimidinones stereoselectively.[ chemicalbook.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEOlBmQ5Cs8fBbUtEYlLdAVZ8k96fX7OmaIEIkmTpTwZV_VwxDK9uFD0VeGvX9EkaADu39Z5UP1tZ_wg_6PRT893dombkClUpl7qvk-86lJl14oDKM79mFfQWY8y8V9SwmRMb7xdLsvpgYEcUeGSMG1t9c_zpdSMBuAPAd0uoQ)]Future research should focus on expanding the catalytic scope of strontium perchlorate trihydrate. Its nature as a mild Lewis acid and a dehydrating agent suggests it could be effective in a variety of other organic transformations, such as condensation reactions, esterifications, and protection/deprotection chemistry. Investigating its catalytic activity for a broader range of substrates and reaction types is a clear and valuable direction for future work in sustainable and green chemistry.

Q & A

Q. What experimental methods are used to determine the crystal structure of strontium perchlorate trihydrate?

Single-crystal X-ray diffraction (XRD) is the primary method. Data collection involves a diffractometer (e.g., Stoe IPDS 2T) with MoKα radiation (λ = 0.71073 Å) and absorption correction (e.g., Coppens’ integration). Refinement uses full-matrix least-squares methods (e.g., SHELXL) to model atomic positions, hydrogen bonding, and thermal displacement parameters. Key metrics include R-factors (e.g., R1 = 0.028 for trihydrate) and residual electron density analysis .

Q. What is the coordination environment of Sr²⁺ in strontium perchlorate trihydrate?

Sr²⁺ adopts a distorted tricapped trigonal-prismatic geometry, coordinated by five water molecules and four oxygen atoms from perchlorate tetrahedra. Chains of alternating Sr²⁺ cations form along the [100] direction, linked via edge-sharing polyhedra and hydrogen bonds .

Q. How can strontium perchlorate trihydrate be synthesized for laboratory studies?

Crystallize from aqueous solutions at low temperatures (near the eutectic point) based on the solid-liquid phase diagram. Control temperature and concentration to favor trihydrate formation over tetra- or nonahydrates .